

# An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile Hydrochloride

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## Compound of Interest

**Compound Name:** 4-(Aminomethyl)benzonitrile hydrochloride

**Cat. No.:** B131724

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of **4-(Aminomethyl)benzonitrile hydrochloride**. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, chemical synthesis, and drug discovery, offering detailed information on this versatile chemical intermediate.

## Chemical and Physical Properties

**4-(Aminomethyl)benzonitrile hydrochloride**, also known as 4-cyanobenzylamine hydrochloride, is a white to off-white crystalline solid.<sup>[1]</sup> As a hydrochloride salt, it is more stable and easier to handle than its free base form.<sup>[2]</sup> It is soluble in water and various organic solvents, a characteristic attributable to its polar functional groups which can participate in hydrogen bonding.<sup>[1][2]</sup>

Property	Value	Reference(s)
Molecular Formula	$C_8H_8N_2 \cdot HCl$	[3][4]
Molecular Weight	168.62 g/mol	[3][4]
CAS Number	15996-76-6	[3][4]
Appearance	White to pale cream crystals or powder	[5][6]
Melting Point	274-279 °C (lit.)	[4]
Solubility	Soluble in water	[1]
InChI Key	QREZLLYPLRPULF-UHFFFAOYSA-N	[7]
SMILES	<chem>Cl[H].NCc1ccc(cc1)C#N</chem>	[4]

## Molecular Structure and Spectroscopic Data

The molecular structure of **4-(Aminomethyl)benzonitrile hydrochloride** consists of a benzene ring substituted with an aminomethyl group ( $-CH_2NH_3^+$ ) and a nitrile group ( $-C\equiv N$ ) at the para (1,4) positions, with a chloride counter-ion.

While experimental spectra for **4-(Aminomethyl)benzonitrile hydrochloride** are not readily available in the public domain, predicted data based on structurally similar compounds can provide valuable insights for characterization. The following table presents predicted  $^1H$  and  $^{13}C$  NMR chemical shifts. These predictions are based on the analysis of substituent effects on the benzene ring and by drawing parallels with the known spectral data of comparative compounds.[8]

<sup>1</sup> H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Assignment
Aromatic Protons	~7.50 - 7.80	m	4H
Aminomethyl Protons (-CH <sub>2</sub> NH <sub>3</sub> <sup>+</sup> )	~4.10	s	2H
Amino Protons (-NH <sub>3</sub> <sup>+</sup> )	Broad s	3H	
<sup>13</sup> C NMR (Predicted)	Chemical Shift (ppm)		Assignment
Aromatic C-CN	~112		Quaternary C
Aromatic C-CH <sub>2</sub> NH <sub>3</sub> <sup>+</sup>	~145		Quaternary C
Aromatic CH	~129, ~133		CH
Nitrile Carbon (-CN)	~118		Quaternary C
Aminomethyl Carbon (-CH <sub>2</sub> NH <sub>3</sub> <sup>+</sup> )	~45		CH <sub>2</sub>

Note on Spectroscopic Data: Some commercial suppliers indicate that the Fourier-Transform Infrared (FTIR) spectrum of their product conforms to standards, but the actual spectra are not publicly provided.<sup>[5][6]</sup> Similarly, mass spectrometry data for the hydrochloride salt is not readily available, though the free base (4-(Aminomethyl)benzonitrile) has a molecular weight of 132.17 g/mol .<sup>[9]</sup>

## Experimental Protocols

### Synthesis of 4-(Aminomethyl)benzonitrile Hydrochloride

A common synthetic route to **4-(Aminomethyl)benzonitrile hydrochloride** involves the amination of a suitable precursor, such as 4-cyanobenzyl bromide, followed by conversion to the hydrochloride salt. While a specific detailed protocol for this exact compound is not widely published, a general procedure can be inferred from the synthesis of related compounds.

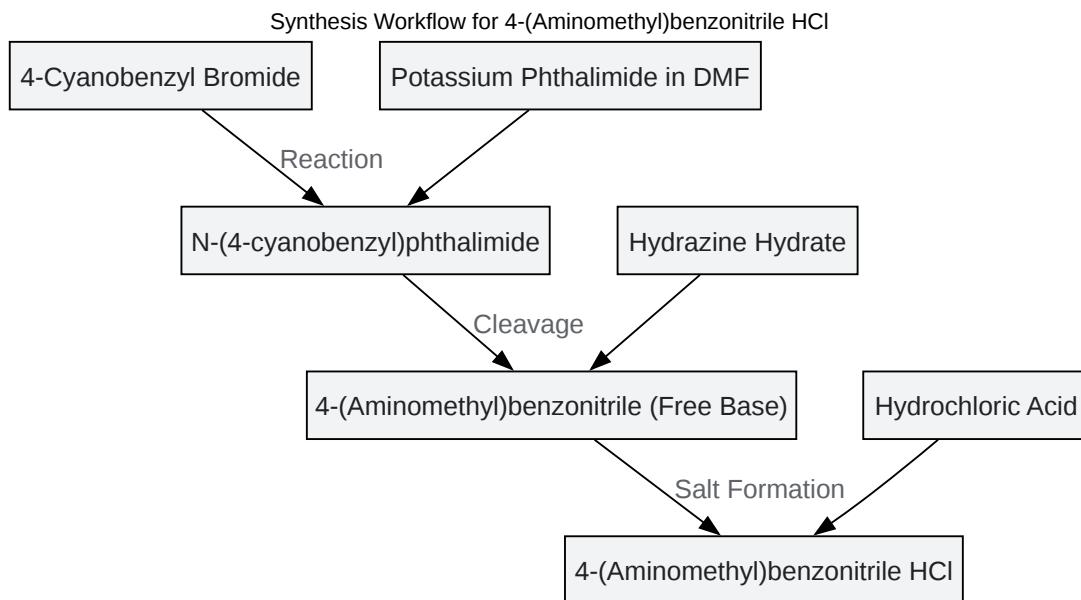
Step 1: Amination of 4-Cyanobenzyl Bromide (Gabriel Synthesis Adaptation)

This method is employed to prevent the formation of over-alkylated byproducts.

- Reactants: 4-cyanobenzyl bromide, potassium phthalimide, a polar aprotic solvent (e.g., DMF), hydrazine hydrate, and ethanol.
- Procedure:
  - Suspend potassium phthalimide in DMF.
  - Add a solution of 4-cyanobenzyl bromide in DMF dropwise to the suspension.
  - Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours.
  - After cooling, treat the mixture with hydrazine hydrate and heat to reflux to cleave the phthalimide group, liberating the primary amine.
  - The resulting 4-(aminomethyl)benzonitrile (free base) can then be isolated.

## Step 2: Formation of the Hydrochloride Salt

- Reactants: 4-(aminomethyl)benzonitrile (free base), hydrochloric acid (e.g., in an ethereal or alcoholic solution).
- Procedure:
  - Dissolve the crude 4-(aminomethyl)benzonitrile in a suitable solvent (e.g., ethanol).
  - Cool the solution in an ice bath.
  - Slowly add a solution of hydrochloric acid while stirring.
  - The **4-(Aminomethyl)benzonitrile hydrochloride** will precipitate as a solid.
  - Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.[\[10\]](#)



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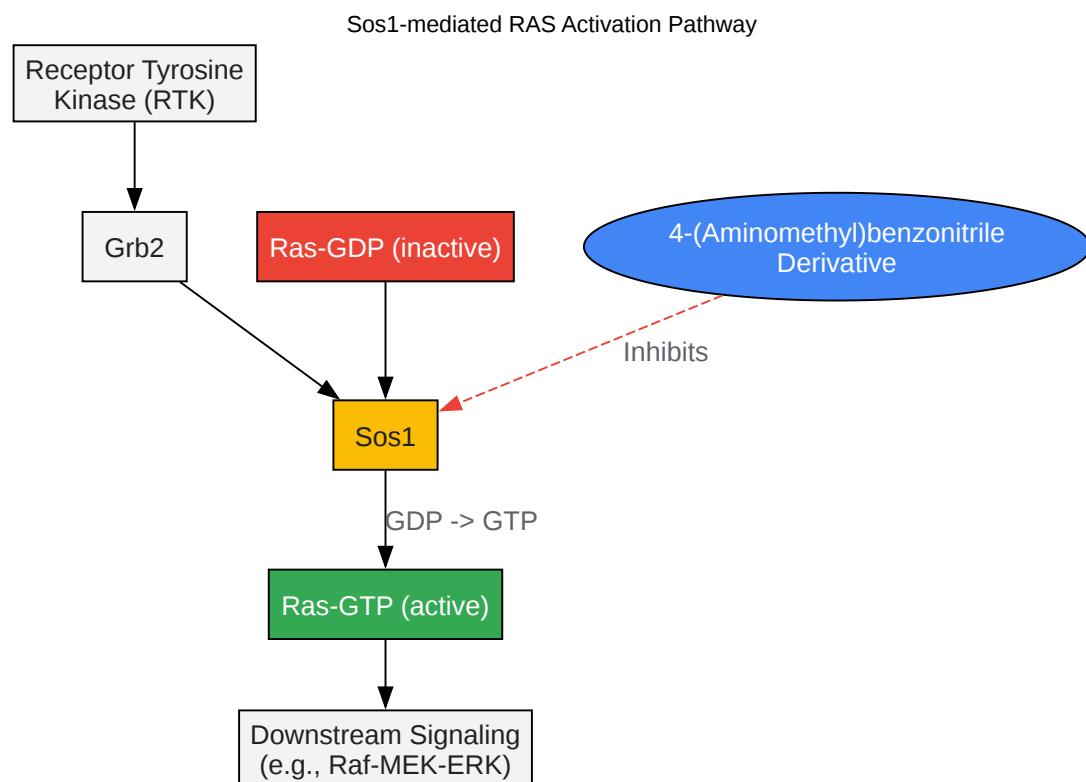
Caption: A postulated workflow for the synthesis of **4-(Aminomethyl)benzonitrile hydrochloride**.

## Applications in Drug Discovery and Development

**4-(Aminomethyl)benzonitrile hydrochloride** is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.<sup>[1][3]</sup> Its derivatives have been investigated as inhibitors of key enzymes involved in various cellular signaling pathways.<sup>[11][12]</sup>

## Inhibition of Sos1 in the Ras/Raf/MEK/ERK Signaling Pathway

Derivatives of 4-(Aminomethyl)benzonitrile have been explored as inhibitors of the Son of sevenless homolog 1 (Sos1), a guanine nucleotide exchange factor that activates RAS proteins.[\[11\]](#) By blocking the Sos1-RAS interaction, these compounds can inhibit the downstream Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[\[11\]](#)

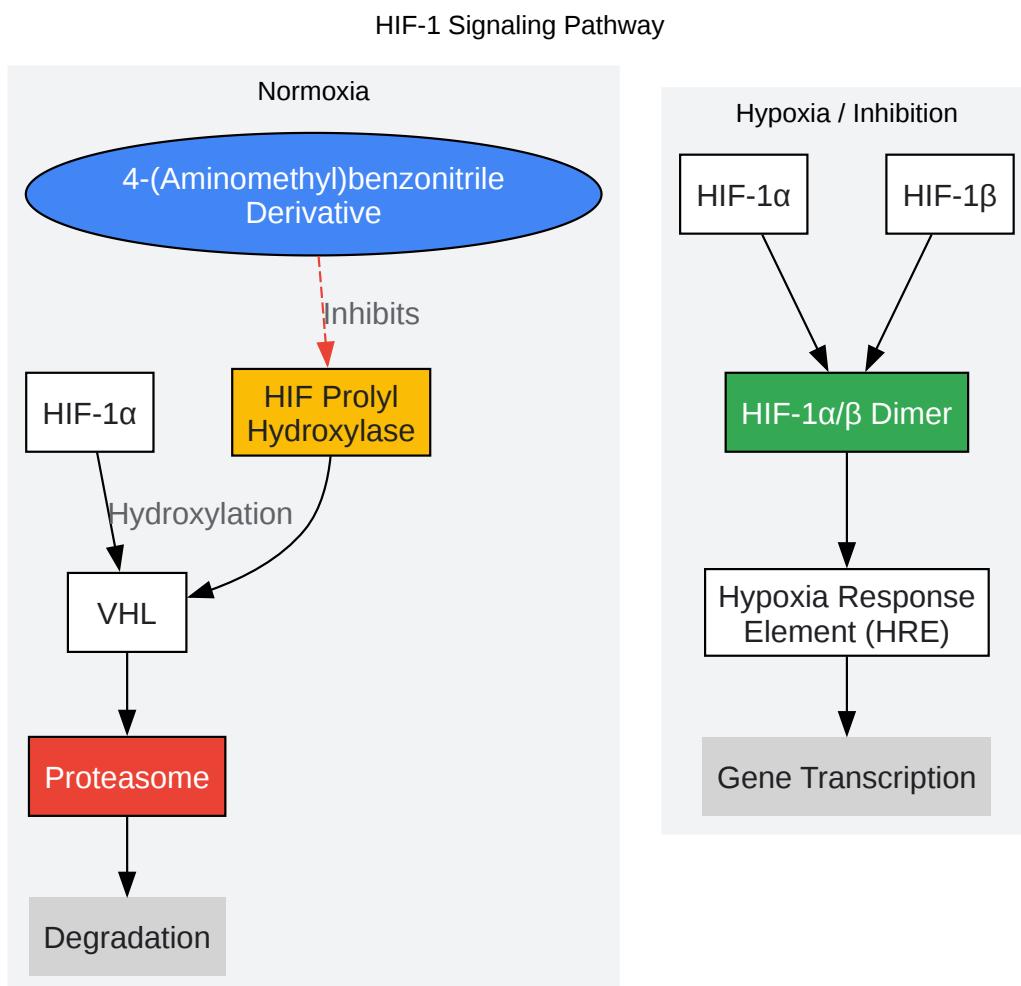


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Caption: Inhibition of the Sos1-RAS interaction by derivatives of 4-(Aminomethyl)benzonitrile.

## Inhibition of HIF Prolyl Hydroxylase in the HIF-1 Signaling Pathway

The 4-(Aminomethyl)benzonitrile scaffold has also been used to develop inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase.[\[11\]](#) Under normal oxygen conditions, this enzyme hydroxylates HIF-1 $\alpha$ , leading to its degradation. Inhibitors of HIF prolyl hydroxylase stabilize HIF-1 $\alpha$ , mimicking a hypoxic response, which can be a therapeutic strategy for conditions like anemia.[\[11\]](#)



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Caption: HIF-1 signaling and the role of HIF prolyl hydroxylase inhibitors derived from 4-(Aminomethyl)benzonitrile.

## Safety and Handling

**4-(Aminomethyl)benzonitrile hydrochloride** should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**4-(Aminomethyl)benzonitrile hydrochloride** is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its bifunctional nature allows for the creation of diverse molecular scaffolds, leading to the development of potent and selective enzyme inhibitors. While detailed experimental data on the compound itself is limited, its utility as a synthetic intermediate is well-established, making it a compound of significant interest to researchers and scientists in the pharmaceutical industry.

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